
Thalidomide-O-acetamido-PEG2-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-acetamido-PEG2-propargyl is a synthesized compound that incorporates a thalidomide-based cereblon ligand, a polyethylene glycol (PEG) linker, and a propargyl group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs) and other research applications. It is known for its ability to undergo click chemistry reactions, making it a valuable tool in chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG2-propargyl involves several steps:
Thalidomide Activation: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can be further modified.
PEG Linker Attachment: A PEG linker is then attached to the activated thalidomide. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Propargyl Group Introduction: Finally, the propargyl group is introduced to the PEG-linked thalidomide through a substitution reaction. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-acetamido-PEG2-propargyl undergoes several types of chemical reactions:
Click Chemistry: The compound contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.
Substitution Reactions: The propargyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Bases: Used in substitution reactions to deprotonate nucleophiles and promote the reaction.
Major Products
The major products formed from these reactions are typically conjugates of this compound with other molecules, such as proteins or small molecules, through the formation of triazole linkages .
Scientific Research Applications
Thalidomide-O-acetamido-PEG2-propargyl has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of functional coatings and nanomaterials.
Mechanism of Action
The mechanism of action of Thalidomide-O-acetamido-PEG2-propargyl involves its ability to bind to cereblon, a protein that plays a role in the ubiquitin-proteasome system. By binding to cereblon, the compound can recruit target proteins for degradation through the formation of PROTACs. This process involves the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-PEG2-propargyl: Similar structure but lacks the acetamido group.
Thalidomide-O-PEG4-propargyl: Contains a longer PEG linker.
Uniqueness
Thalidomide-O-acetamido-PEG2-propargyl is unique due to the presence of the acetamido group, which can provide additional sites for chemical modification and enhance its versatility in research applications .
Properties
Molecular Formula |
C22H23N3O8 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-(2-prop-2-ynoxyethoxy)ethyl]acetamide |
InChI |
InChI=1S/C22H23N3O8/c1-2-9-31-11-12-32-10-8-23-18(27)13-33-16-5-3-4-14-19(16)22(30)25(21(14)29)15-6-7-17(26)24-20(15)28/h1,3-5,15H,6-13H2,(H,23,27)(H,24,26,28) |
InChI Key |
XBQJQCALGXGWEG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


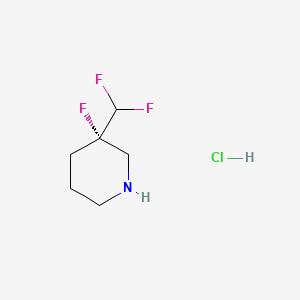
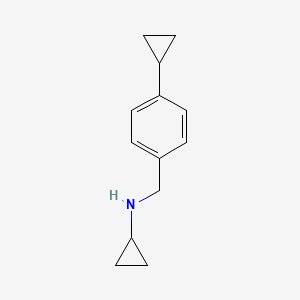

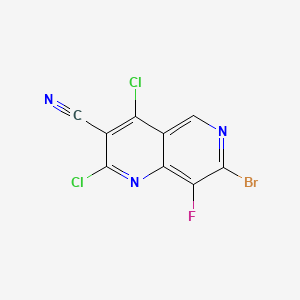


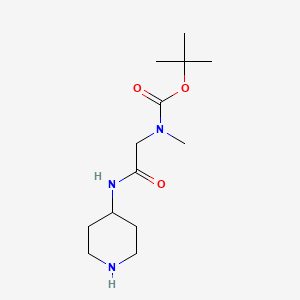
![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)

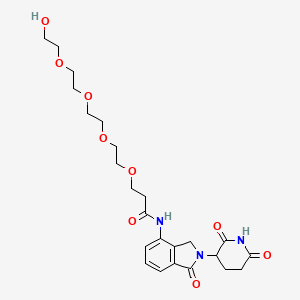
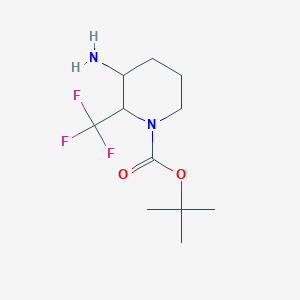
![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)

